molecular formula C2H7N3O4 B14733891 azanium;N-hydroxy-N'-oxidooxamide CAS No. 5164-15-8

azanium;N-hydroxy-N'-oxidooxamide

Cat. No.: B14733891
CAS No.: 5164-15-8
M. Wt: 137.10 g/mol
InChI Key: WYCIGCSFXQOEIW-UHFFFAOYSA-O
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Description

Azanium;N-hydroxy-N'-oxidooxamide is a compound comprising an ammonium (azanium) cation paired with a deprotonated N-hydroxy-N'-oxidooxamide anion. The oxamide backbone (C₂O₂N₂) is modified with hydroxyl (-OH) and oxido (-O⁻) groups on adjacent nitrogen atoms. This structure imparts unique electronic and reactive properties, distinguishing it from simpler hydroxylamine or oxamide derivatives.

The IUPAC-recommended nomenclature avoids ambiguous terms like "nitroxyl," ensuring clarity .

Properties

CAS No.

5164-15-8

Molecular Formula

C2H7N3O4

Molecular Weight

137.10 g/mol

IUPAC Name

azanium;N-hydroxy-N'-oxidooxamide

InChI

InChI=1S/C2H3N2O4.H3N/c5-1(3-7)2(6)4-8;/h(H3-,3,4,5,6,7,8);1H3/q-1;/p+1

InChI Key

WYCIGCSFXQOEIW-UHFFFAOYSA-O

Canonical SMILES

C(=O)(C(=O)N[O-])NO.[NH4+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azanium;N-hydroxy-N’-oxidooxamide typically involves the reaction of hydroxylamine with oxalic acid derivatives under controlled conditions. One common method is the reaction of hydroxylamine hydrochloride with diethyl oxalate in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is subsequently oxidized to yield the desired compound.

Industrial Production Methods

Industrial production of azanium;N-hydroxy-N’-oxidooxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Azanium;N-hydroxy-N’-oxidooxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the oxidooxamide group to amide or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, amides, and substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Azanium;N-hydroxy-N’-oxidooxamide has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of oxime and amide derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent, especially in the treatment of infections and cancer.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of azanium;N-hydroxy-N’-oxidooxamide involves its interaction with specific molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction environment. It may also interact with enzymes and proteins, leading to the modulation of biological processes. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and cellular signaling pathways.

Comparison with Similar Compounds

Structural Features

Compound Key Structural Features Functional Groups Applications
Azanium;N-hydroxy-N'-oxidooxamide Oxamide backbone with N–OH and N–O⁻ groups Hydroxyl, oxido, ammonium Radical generation, catalysis
N-Hydroxyphthalimide (NHPI) Phthalimide ring with N–OH group Carbonyl, hydroxylamine Organocatalysis, H-atom transfer
HOBt (1-Hydroxybenzotriazole) Benzotriazole ring with N–OH Hydroxyl, aromatic N Peptide coupling reagent
N,N'-Dihydroxyoxamide Oxamide with two N–OH groups Dual hydroxyl Limited data; potential precursor
Electron-deficient N-oxyl radicals Substituents like CF₃ or NO₂ on N–OH Electron-withdrawing groups Oxidative functionalization

Key Observations :

  • Unlike NHPI, which relies on rigid aromatic rings, the oxamide backbone allows modular functionalization, though this remains unexplored .

Reactivity and Catalytic Performance

  • Bond Dissociation Energy (BDE) :
    • NHPI derivatives exhibit BDEs of ~85–90 kcal/mol, optimized by adjacent carbonyl groups .
    • Electron-withdrawing groups (e.g., oxido in the target compound) reduce BDE, facilitating faster H-atom abstraction .
  • Acidity :
    • The oxido group in this compound lowers the pKa of the hydroxyl group, favoring anion formation under mild conditions .

Stability and Practical Limitations

  • Byproduct Formation : Carbodiimide coupling reagents (e.g., DCC) produce insoluble urea, whereas this compound’s ammonium salt may offer better solubility .
  • Structural Limitations : Most N-hydroxy compounds (e.g., NHPI) have fixed carbonyl groups, limiting tunability. The oxamide scaffold could allow diverse modifications, but synthetic routes remain underdeveloped .

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